A Multi-Spectroscopic Approach to the Complete Structural Elucidation of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
A Multi-Spectroscopic Approach to the Complete Structural Elucidation of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The structural elucidation of chiral natural products, particularly terpenoids, is a formidable challenge due to the existence of numerous constitutional isomers and stereoisomers. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural determination of a specific p-menthane-type monoterpenoid alcohol: (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol. We detail a systematic approach that begins with establishing sample purity and molecular formula, proceeds through the assembly of the molecular framework using advanced NMR techniques, and culminates in the definitive assignment of both relative and absolute stereochemistry. By integrating data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, a full suite of 2D Nuclear Magnetic Resonance (NMR) experiments (COSY, HSQC, HMBC, NOESY), and chiroptical methods, this document serves as an expert guide for researchers navigating the complexities of isoprenoid characterization.
Introduction: The Challenge of Isomeric Complexity
Monoterpenoid alcohols of the p-menthane class, such as the isomers of isopulegol, are of significant interest in the pharmaceutical and fragrance industries.[1] They serve as valuable chiral building blocks for the synthesis of more complex bioactive molecules, including the well-known cooling agent (-)-menthol.[1] The biological activity and sensory properties of these compounds are intrinsically linked to their precise three-dimensional structure. A subtle change in the position of a double bond or the stereochemistry at a single chiral center can dramatically alter a molecule's function.
The target of this guide, (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, possesses three chiral centers and two distinct double bonds, one exocyclic (methylidene) and one within the isopropenyl side chain. Its elucidation requires a methodical approach that not only connects every atom correctly but also precisely defines its spatial arrangement. This guide is structured to follow a logical, self-validating workflow, demonstrating how complementary analytical techniques are synergistically employed to build an irrefutable structural proof.
Foundational Analysis: Purity, Formula, and Functional Groups
Before delving into complex structural analysis, it is imperative to establish the sample's purity, exact molecular formula, and the key functional groups present. This foundational data prevents misinterpretation of more complex spectroscopic results.
Sample Purity and Isolation: The GC-MS Mandate
For volatile compounds like monoterpenoids, often isolated from complex essential oil mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard for assessing purity.[2][3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides an initial identification of the target compound based on its mass-to-charge ratio and fragmentation pattern.
Causality: Attempting to analyze an impure sample with NMR would result in a composite spectrum of multiple compounds, making unambiguous signal assignment impossible. A sample purity of >98%, as determined by GC peak area integration, is the minimum standard before proceeding.[4]
Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)
While GC-MS provides a nominal mass, High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition with high accuracy. This experiment definitively confirms the molecular formula.
Expected Result for C₁₀H₁₈O:
-
Calculated Exact Mass: 154.1358
-
Observed Mass: Within 5 ppm of the calculated value.
The electron ionization (EI) mass spectrum also provides initial structural clues through fragmentation. Key expected fragments for this molecule include:
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m/z 136 [M-H₂O]⁺•: A common loss for alcohols.[5]
-
m/z 139 [M-CH₃]⁺: Loss of a methyl radical.
-
m/z 111 [M-C₃H₇]⁺: Loss of the isopropenyl group.
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3300-3500 (Broad, Strong) | The broadness is a hallmark of intermolecular hydrogen bonding in alcohols.[6][7] |
| Alkene (=C-H) | C-H Stretch | ~3070-3090 | Confirms the presence of sp² hybridized C-H bonds, distinct from alkane C-H stretches.[8] |
| Alkane (-C-H) | C-H Stretch | ~2850-2960 | Indicates the sp³ hybridized C-H bonds of the cyclohexane ring and methyl groups.[9] |
| Exocyclic C=C | C=C Stretch | ~1645 | The frequency for the methylidene C=C bond is characteristic. |
| Isopropenyl C=C | C=C Stretch | ~1650 | The frequency for the C=C bond in the side chain. |
| Alcohol C-O | C-O Stretch | ~1050-1150 | Confirms the presence of the C-O single bond.[10] |
Elucidation of the Carbon Skeleton: Advanced NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[11][12] A combination of 1D and 2D experiments is essential to piece together the molecular puzzle.
1D NMR (¹H and ¹³C): An Atomic Census
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their multiplicity (number of neighboring protons). The ¹³C NMR spectrum shows the number of unique carbon environments.
Table of Predicted NMR Data for (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol: (Note: Chemical shifts (δ) are predicted and may vary based on solvent and conditions. J-couplings are not predicted here but are critical for analysis.)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 (-CHOH) | ~3.8-4.1, m | ~70-75 |
| 2 (=C<) | - | ~145-150 |
| 3 (-CH₂) | ~1.8-2.2, m | ~30-35 |
| 4 (-CH₂) | ~1.4-1.7, m | ~25-30 |
| 5 (-CH<) | ~1.9-2.3, m | ~45-50 |
| 6 (-CH₂) | ~1.5-1.9, m | ~35-40 |
| 7 (=CH₂, exocyclic) | ~4.7-4.9, 2x s | ~110-115 |
| 8 (-C(CH₃)=CH₂) | - | ~140-145 |
| 9 (=CH₂, isopropenyl) | ~4.6-4.8, 2x s | ~112-118 |
| 10 (-CH₃, isopropenyl) | ~1.7, s | ~20-25 |
| 11 (-CH₃ on C5) | ~0.9, d | ~21-24 |
2D NMR: Assembling the Framework
While 1D NMR provides the parts list, 2D NMR shows how they connect.[13]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is used to trace the proton connectivity around the cyclohexane ring (e.g., H1-H6-H5-H4-H3).
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the definitive way to assign the chemical shifts in the table above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the gross structure of an unknown. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations to Confirm the Constitution:
-
Methylidene Group: Protons at C7 (=CH₂) will show a correlation to the quaternary carbon at C2 and the carbinol carbon at C1. This proves the position of the exocyclic double bond.
-
Isopropenyl Group: The methyl protons (C10) and vinyl protons (C9) will show correlations to the quaternary carbon C8 and, crucially, to the ring carbon C5. This definitively attaches the isopropenyl group to position 5 of the ring.
-
Methyl Group: The methyl protons at C11 will show correlations to C5, C4, and C6, confirming its attachment to C5.
Caption: Integrated workflow for complete structural elucidation.
Conclusion
The unambiguous identification of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of multiple spectroscopic datasets. From the foundational confirmation of purity and formula by GC-MS and HRMS, to the assembly of the molecular skeleton with a suite of 2D NMR experiments, and the final determination of absolute stereochemistry via chiroptical methods, each step provides a piece of the puzzle. This self-validating workflow ensures the highest degree of confidence in the final structure, a critical requirement for applications in drug development, synthesis, and quality control.
Detailed Experimental Protocols
(Note: These are generalized protocols. Specific instrument parameters must be optimized.)
6.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute 1 µL of the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 5°C/min. Hold at 240°C for 5 min. [4]5. Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Scan from m/z 40 to 400 in Electron Ionization (EI) mode at 70 eV.
-
Analysis: Integrate peak areas to determine purity. Compare the resulting mass spectrum to libraries (e.g., NIST) for tentative identification.
6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Perform experiments on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as spectral widths and acquisition times for the specific sample. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz. For NOESY, use a mixing time of 300-500 ms.
-
Processing: Process all data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
References
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